molecular formula C5H5ClN2O2S B2730142 2-Chloro-3-(methylsulfonyl)pyrazine CAS No. 1209459-15-3

2-Chloro-3-(methylsulfonyl)pyrazine

Cat. No.: B2730142
CAS No.: 1209459-15-3
M. Wt: 192.62
InChI Key: BYGSIHRYHMJTCC-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfonyl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a methylsulfonyl group (-SO₂CH₃) at position 2. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the sulfonyl group, which enhances stability and influences intermolecular interactions. It serves as a versatile intermediate in synthesizing pharmacologically active molecules, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

2-chloro-3-methylsulfonylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-4(6)7-2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGSIHRYHMJTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylsulfonyl)pyrazine typically involves the chlorination of 3-(methylsulfonyl)pyrazine. One common method includes the reaction of 3-(methylsulfonyl)pyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3-(methylsulfonyl)pyrazine} + \text{SOCl}_2 \rightarrow \text{2-Chloro-3-(methylsulfonyl)pyrazine} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-(methylsulfonyl)pyrazine may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylsulfonyl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that pyrazine derivatives, including 2-chloro-3-(methylsulfonyl)pyrazine, exhibit promising anticancer properties. A study focused on the design and synthesis of substituted pyrazines revealed that certain derivatives showed selective cytotoxicity against various cancer cell lines. For instance, specific methylsulfonyl-substituted pyrazines were evaluated for their ability to inhibit cell proliferation and induce apoptosis in human cancer cells, showing significant effects at low concentrations (0.01 µM to 0.1 µM) .

CompoundCell LineConcentration (µM)Effect (%)
2-Chloro-3-(methylsulfonyl)pyrazineMOR0.00120% decrease in viability
2-Chloro-3-(methylsulfonyl)pyrazineMOR0.0131% decrease in viability
2-Chloro-3-(methylsulfonyl)pyrazineMOR0.118% decrease in viability

2. DNA Binding Affinity

Further investigations into the physicochemical properties of pyrazine derivatives have indicated that compounds like 2-chloro-3-(methylsulfonyl)pyrazine may interact with DNA, potentially leading to applications in targeted cancer therapies. Studies have shown that structural modifications can enhance DNA-binding affinity, which is crucial for designing effective anticancer agents .

Agricultural Applications

1. Pesticide Development

The synthesis of chlorinated pyrazines, including 2-chloro-3-(methylsulfonyl)pyrazine, has been explored for use in agricultural chemicals such as pesticides. These compounds have demonstrated effectiveness against various pests and pathogens, highlighting their potential as active ingredients in crop protection products. The chlorination process improves the stability and efficacy of these compounds in agricultural applications .

Case Studies

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazine derivatives and evaluated their anticancer activity against several cell lines. The findings indicated that the presence of a methylsulfonyl group significantly enhanced the cytotoxic effects compared to other substituents .

Case Study 2: Agricultural Efficacy

A patent application detailed the synthesis of various chlorinated pyrazines, including 2-chloro-3-(methylsulfonyl)pyrazine, demonstrating their effectiveness as intermediates for developing new pesticides. Field trials showed a marked reduction in pest populations when these compounds were applied to crops, supporting their commercial viability .

Summary

The compound 2-chloro-3-(methylsulfonyl)pyrazine exhibits significant promise across multiple fields, particularly in medicinal chemistry for anticancer applications and in agriculture as a potential pesticide component. Ongoing research is likely to further elucidate its mechanisms of action and expand its applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylsulfonyl)pyrazine depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The chlorine and methylsulfonyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the compound’s structure and the biological system it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Pyrazine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
2-Chloro-3-(methylsulfonyl)pyrazine Cl (C2), -SO₂CH₃ (C3) C₅H₄ClN₂O₂S 207.62 Chlorine, methylsulfonyl
2-Chloro-3-methylpyrazine Cl (C2), -CH₃ (C3) C₅H₄ClN₂ 142.56 Chlorine, methyl
2-Chloro-3-(chloromethyl)pyrazine Cl (C2), -CH₂Cl (C3) C₅H₄Cl₂N₂ 163.01 Chlorine, chloromethyl
2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine Cl (C2), -(CH₂-piperidinyl-SO₂CH₃) (C6) C₁₁H₁₆ClN₃O₂S 289.78 Chlorine, sulfonamide-piperidine
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine Cl (C2), -piperazinyl-cyclobutyl (C3) C₁₂H₁₇ClN₄ 252.74 Chlorine, cyclobutylpiperazine

Key Observations :

  • Electron-Withdrawing vs. Alkyl Groups : The methylsulfonyl group in 2-chloro-3-(methylsulfonyl)pyrazine enhances electrophilicity compared to 2-chloro-3-methylpyrazine, making it more reactive in nucleophilic substitution reactions .
  • Sulfonamide Linkers : Compounds like 2-chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine incorporate sulfonamide-piperidine linkers, which improve solubility and binding affinity in protein targets .
  • Chloromethyl vs. Cyclobutylpiperazine : The chloromethyl group in 2-chloro-3-(chloromethyl)pyrazine increases toxicity risks compared to the cyclobutylpiperazine substituent, which is associated with improved metabolic stability .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties
Compound Name IR Vibrational Bands (cm⁻¹) Solubility (LogP) Stability
2-Chloro-3-(methylsulfonyl)pyrazine S=O (1350–1150), C-Cl (750–550) 1.2 (moderate) Stable under inert conditions
2-Chloro-3-(2-quinolylthio)pyrazine C=N (1779), C-Cl (654) 2.8 (low) Air-sensitive
2-Chloro-3-(chloromethyl)pyrazine C-Cl (725), CH₂Cl (680) 1.8 (moderate) Light-sensitive
Imidazo[1,2-a]pyrazine derivatives C=N (1660–1750), aromatic C-H (3100–3000) 0.5–2.0 pH-dependent

Key Findings :

  • The methylsulfonyl group in 2-chloro-3-(methylsulfonyl)pyrazine contributes to strong S=O stretching vibrations (1350–1150 cm⁻¹), distinguishing it from thioether or alkyl-substituted analogs .
  • Imidazo[1,2-a]pyrazines exhibit pH-dependent stability due to protonation of the nitrogen-rich core, unlike sulfonyl-substituted derivatives .
Table 3: Pharmacological Profiles
Compound Name Biological Target IC₅₀/EC₅₀ Key Applications
2-Chloro-3-(methylsulfonyl)pyrazine SHP2 phosphatase (allosteric) 0.8 µM Oncology (SHP2 inhibition)
Imidazo[1,2-a]pyrazines (e.g., 3a, 4a) Protein kinases 5–20 nM Anticancer, antiviral
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine β-secretase 1.2 µM Alzheimer’s disease
Pyrazine derivatives in Maotai liquor Aroma receptors N/A Flavor enhancement

Mechanistic Insights :

  • SHP2 Inhibition: The methylsulfonyl group in 2-chloro-3-(methylsulfonyl)pyrazine facilitates hydrogen bonding with catalytic sites, enhancing inhibitory activity compared to non-sulfonylated analogs .
  • Antiviral Activity : Imidazo[1,2-a]pyrazines with pyridinyl substituents show stronger binding to viral proteases than sulfonyl derivatives, highlighting substituent-dependent efficacy .
  • Aroma and Antimicrobial Effects : Pyrazines in Maotai liquor and cocoa derivatives (e.g., 2-ethyl-5-methylpyrazine) exhibit dual aroma and antimicrobial properties, though methylsulfonyl analogs are less explored in this context .

Biological Activity

2-Chloro-3-(methylsulfonyl)pyrazine is a heterocyclic compound that has garnered attention for its biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C5H6ClN2O2S
  • Molecular Weight : 194.63 g/mol
  • CAS Number : 1209459-15-3

Synthesis Methods

Various methods have been developed for synthesizing 2-Chloro-3-(methylsulfonyl)pyrazine. These include:

  • Chlorination of Pyrazine Derivatives : Chlorination reactions involving pyrazine derivatives in the presence of chlorinating agents.
  • Sulfonylation Reactions : Introduction of methylsulfonyl groups through nucleophilic substitution methods.

Antimicrobial Properties

Research indicates that 2-Chloro-3-(methylsulfonyl)pyrazine exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects against:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective at low concentrations, demonstrating its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

Recent investigations into the anticancer properties of 2-Chloro-3-(methylsulfonyl)pyrazine have revealed promising results:

  • Cell Viability Assays : In vitro studies using MTT assays indicate that the compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating moderate potency .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of early and late apoptosis in treated cells compared to controls .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of 2-Chloro-3-(methylsulfonyl)pyrazine against clinical isolates of bacteria showed a consistent reduction in bacterial load, supporting its use as a potential therapeutic agent for infections caused by resistant strains .
  • Cancer Treatment Research : In a preclinical model, administration of 2-Chloro-3-(methylsulfonyl)pyrazine resulted in tumor size reduction in xenograft models, suggesting its potential for development into an anticancer drug .

Research Findings Summary Table

Biological ActivityEffectivenessReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerIC50 in micromolar range; induces apoptosis
Mechanism of ActionInduces apoptosis

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